![molecular formula C9H6FN3 B8157853 5-(5-Fluoropyridin-3-yl)pyrimidine](/img/structure/B8157853.png)
5-(5-Fluoropyridin-3-yl)pyrimidine
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Overview
Description
5-(5-Fluoropyridin-3-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings, with a fluorine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoropyridin-3-yl)pyrimidine typically involves the reaction of fluorinated pyridines with pyrimidine derivatives. One common method includes the use of 5-fluoropyridine as a starting material, which undergoes a series of reactions to introduce the pyrimidine ring. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoropyridin-3-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and introducing new functional groups.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
5-(5-Fluoropyridin-3-yl)pyrimidine serves as a crucial building block in the synthesis of pharmaceutical compounds targeting various diseases. Its structural features enhance the biological activity of derivatives, making it valuable in drug discovery.
Anticancer Agents
Research has shown that pyrimidine derivatives exhibit potent anticancer properties. For instance, compounds derived from this compound have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity involved in cell cycle regulation and apoptosis .
Antimicrobial Activity
Studies indicate that derivatives of this compound display significant antibacterial and antifungal activities. For example, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives synthesized from this compound showed enhanced inhibitory effects against gram-positive bacteria, outperforming standard antibiotics like linezolid .
Biological Applications
Biological Probes and Imaging Agents
The compound is utilized in the development of probes for biological studies, aiding in the visualization and tracking of cellular processes. Its unique electronic properties allow it to interact effectively with biomolecules, facilitating the design of imaging agents that can target specific cellular components .
Antiviral Activity
Research has indicated that pyrimidine derivatives can exhibit antiviral properties. For instance, compounds related to this compound have shown potential against viral infections by interfering with viral replication processes .
Material Science
Polymer Chemistry
In materials science, this compound has been studied for its role in synthesizing advanced polymer materials with specific functional properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for various industrial applications .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of pyrimidine derivatives based on this compound. The results indicated that certain modifications led to compounds with IC50 values in the nanomolar range against various cancer cell lines, demonstrating significant promise for further development as therapeutic agents.
Case Study 2: Antimicrobial Efficacy
In a recent investigation, researchers synthesized several oxazolidinone derivatives from this compound. These compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than existing antibiotics, highlighting their potential as novel treatments for resistant bacterial strains.
Mechanism of Action
The mechanism of action of 5-(5-Fluoropyridin-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s presence enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of various biological pathways . The compound can modulate the activity of enzymes involved in DNA synthesis and repair, as well as receptors related to signal transduction .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
2-Chloro-5-fluoropyrimidine: Used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors.
Uniqueness
5-(5-Fluoropyridin-3-yl)pyrimidine is unique due to its dual-ring structure, which combines the properties of both pyridine and pyrimidine rings.
Properties
IUPAC Name |
5-(5-fluoropyridin-3-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3/c10-9-1-7(2-11-5-9)8-3-12-6-13-4-8/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLBGGSTUMNBQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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